REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.CN(CCO[C:15]1[C:23]2[C:18](=[CH:19][CH:20]=[C:21](Cl)[CH:22]=2)[N:17](C2C=CC(F)=CC=2)[C:16]=1[CH2:32]O)C.CS([Cl:38])(=O)=O.O>ClCCl>[Cl:38][CH2:32][C:16]1[NH:17][C:18]2[C:23]([CH:15]=1)=[CH:22][CH:21]=[CH:20][CH:19]=2 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N-dimethyl-2-[5-chloro-1-(4-fluorophenyl)-2-hydroxymethyl-3-1H-indolyloxy]ethylamine
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C)CCOC1=C(N(C2=CC=C(C=C12)Cl)C1=CC=C(C=C1)F)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 1/2 h at 0° C. ice
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |